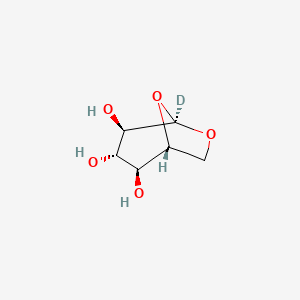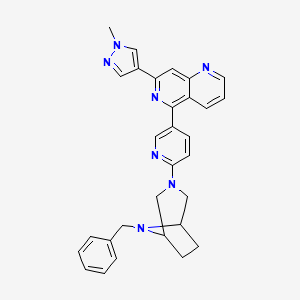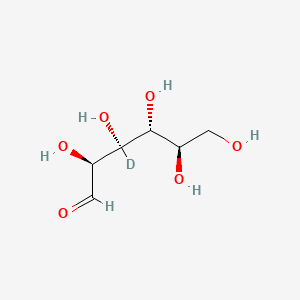
D-Mannose-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-d is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various fruits and plants, and it is also synthesized in the human body from glucose. This compound is known for its role in the synthesis of glycoproteins and its potential health benefits, particularly in the prevention and treatment of urinary tract infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Mannose-d can be synthesized from D-glucose through chemical methods. One common method involves the use of ammonium molybdate as a catalyst, which yields this compound after a reaction time of approximately 150 minutes at 98°C, pH 2.0, and a 55% glucose concentration .
Industrial Production Methods: Industrial production of this compound primarily involves plant extraction, chemical synthesis, and biological production using enzymes. Plant extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis. Biological production utilizes enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase .
Análisis De Reacciones Químicas
Types of Reactions: D-Mannose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water, resulting in the formation of D-mannonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, yielding D-mannitol.
Substitution: Substitution reactions can occur with reagents like acetic anhydride, leading to the formation of acetylated derivatives.
Major Products:
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Acetylated derivatives of this compound
Aplicaciones Científicas De Investigación
D-Mannose-d has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a starting material for the synthesis of immunostimulatory agents, anti-tumor agents, and vitamins.
Biology:
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine:
- Commonly used as a dietary supplement for the prevention and treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, reducing the risk of infection .
Industry:
Mecanismo De Acción
D-Mannose-d exerts its effects primarily through competitive inhibition. When excreted in urine, this compound saturates the FimH adhesin structures on Escherichia coli, preventing the bacteria from adhering to the urinary tract epithelial cells. This anti-adhesive effect helps in reducing the risk of urinary tract infections .
Comparación Con Compuestos Similares
- D-Glucose
- D-Fructose
- D-Tagatose
- D-Allulose
Comparison: D-Mannose-d is unique due to its specific role in preventing urinary tract infections by inhibiting bacterial adhesion. Unlike D-glucose and D-fructose, which are primarily used for energy, this compound has specialized applications in medicine and industry. D-Tagatose and D-Allulose, like this compound, are functional sugars with low calories and low sweetness, but they do not share the same anti-adhesive properties against Escherichia coli .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D |
Clave InChI |
GZCGUPFRVQAUEE-KPHNYKJQSA-N |
SMILES isomérico |
[2H][C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



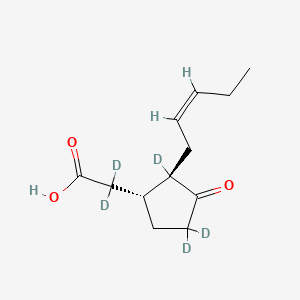
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
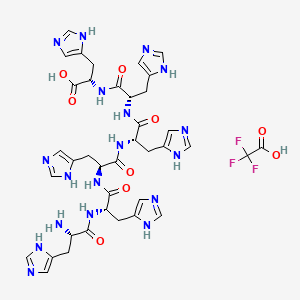
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)


